3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-(2-Morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazinone core with a morpholinoethyl substituent, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 1,2,3-benzotriazin-4-one with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-(2-Morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The morpholinoethyl group can enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets are still under investigation, but its structure suggests it could modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Morpholinoethyl-substituted benzimidazolium salts: These compounds share the morpholinoethyl group and have been studied for their anticancer properties.
Mycophenolate mofetil: This compound, also containing a morpholinoethyl group, is used as an immunosuppressant.
Uniqueness
3-(2-Morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one is unique due to its benzotriazinone core, which imparts distinct chemical properties compared to other morpholinoethyl-substituted compounds
Properties
IUPAC Name |
3-(2-morpholin-4-ylethyl)-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c18-13-11-3-1-2-4-12(11)14-15-17(13)6-5-16-7-9-19-10-8-16/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUONTLWXNCJHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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